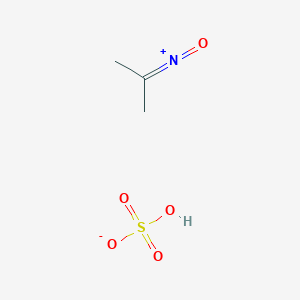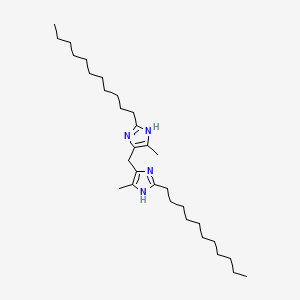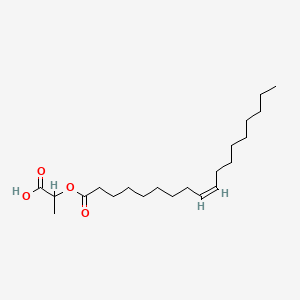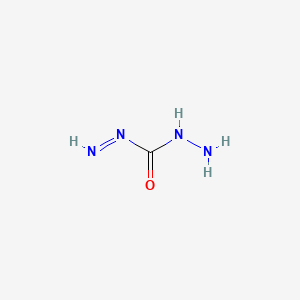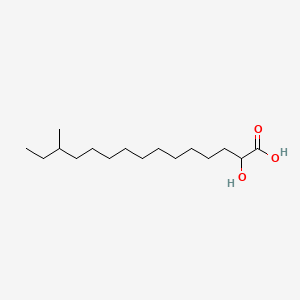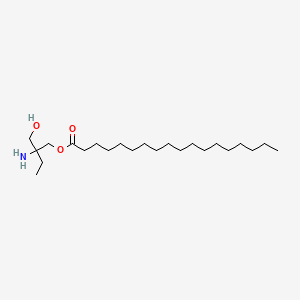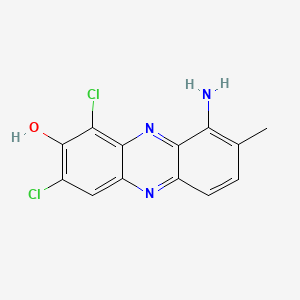
Butylphenyl methylpropional, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Butylphenyl methylpropional is synthesized through a double anodic oxidation of 4-tert-butyl-toluene . This process is conducted on an industrial scale, producing over 10,000 tons per year . The compound is commonly produced and sold as a racemic mixture, although the different enantiomers contribute differently to its odor . The ®-enantiomer has a strong floral odor, while the (S)-enantiomer possesses no strong odor .
Chemical Reactions Analysis
Butylphenyl methylpropional undergoes various chemical reactions, including oxidation and reduction. Like most aldehydes, it is not long-term stable and tends to slowly oxidize on storage . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butylphenyl methylpropional has several scientific research applications. It is primarily used as a fragrance ingredient in the cosmetics and personal care industry . Additionally, it is used in biocidal products, coatings, paints, fillers, plasters, ink, toners, polishes, wax blends, and scented articles . Despite its widespread use, the compound has been the subject of controversy due to its potential to cause skin irritation and allergies in some individuals .
Mechanism of Action
The mechanism of action of butylphenyl methylpropional involves binding to scent receptors in the brain, which triggers a response that interprets the scent as pleasant . In different products, it also acts as a solvent, emulsifier, and stabilizer . In perfumes, it helps to enhance and blend the different fragrance notes, while in food, it adds flavor and scent .
Comparison with Similar Compounds
Butylphenyl methylpropional is similar to other aromatic aldehydes such as bourgeonal, isobutyraldehyde, hexyl cinnamaldehyde, and 2-methylundecanal . it is unique in its strong floral odor and its widespread use in the fragrance industry . The ®-enantiomer of butylphenyl methylpropional is particularly notable for its strong floral odor, which distinguishes it from other similar compounds .
Properties
CAS No. |
75166-30-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |
InChI Key |
SDQFDHOLCGWZPU-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




